molecular formula C22H17N3O5 B2856716 (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide CAS No. 1211944-91-0

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide

Cat. No. B2856716
CAS RN: 1211944-91-0
M. Wt: 403.394
InChI Key: ZHKHZGKXIIFHMV-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized using specific methods and has been found to exhibit potent biological activities, making it an attractive target for further research.

Scientific Research Applications

Protein Conformational Studies

The quenching reaction involving acrylamide and tryptophanyl residues in proteins has been utilized to study protein conformation. This method can sense the exposure of residues within proteins and monitor conformational changes, useful in understanding protein structure and function (Eftink & Ghiron, 1976).

Synthesis of Bioactive Compounds

Acrylamide derivatives, including those similar to (E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide, have been used in the synthesis of bioactive compounds. For instance, they serve as building blocks in the creation of β-peptides, which have potential therapeutic applications (Masesane & Steel, 2004).

Antiviral Research

A compound structurally related to the subject compound has shown promise as an inhibitor against SARS coronavirus, demonstrating the potential of such compounds in antiviral research (Lee et al., 2017).

Antibacterial Research

Research into nitrofuran derivatives, closely related to the specified compound, has included studies on their antibacterial activities. Such derivatives have been explored for their potential in medical fields, indicating a route for antimicrobial applications (Niwa et al., 2007).

Corrosion Inhibition

Acrylamide derivatives are investigated for their effectiveness as corrosion inhibitors, particularly in protecting metals like copper in acidic environments. This illustrates their potential in industrial applications (Abu-Rayyan et al., 2022).

Cancer Research

N-(4-nitrophenyl)Acrylamide, a similar compound, has been synthesized and characterized for its potential use in biomedical research, particularly in studying cancer cell behaviors. This indicates a broader potential for acrylamide derivatives in cancer research and therapy (Tanış et al., 2019).

Photophysical Studies

Acrylamide derivatives have been examined for their photophysical properties. These studies contribute to understanding how these compounds interact with light, which is relevant in fields like photodynamic therapy and the development of light-responsive materials (Kumari et al., 2017).

properties

IUPAC Name

(E)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c26-21(10-5-15-3-8-18(9-4-15)25(28)29)23-17-7-6-16-11-12-24(19(16)14-17)22(27)20-2-1-13-30-20/h1-10,13-14H,11-12H2,(H,23,26)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKHZGKXIIFHMV-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(1-(furan-2-carbonyl)indolin-6-yl)-3-(4-nitrophenyl)acrylamide

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